tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHJHZWFJVBGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxy-3,3-dimethylbutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.
Major Products: The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates .
Scientific Research Applications
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical properties and applications. Below is a detailed comparison:
Functional Group Modifications
Key Research Findings
- Stereochemical Impact : The (S)-enantiomer of the parent compound (CAS: 153645-26-2) is frequently employed in asymmetric catalysis due to its predictable stereochemical outcomes .
- Biological Activity: Analogs with aromatic substituents (e.g., ) show enhanced interactions with aromatic amino acid residues in enzymes, improving inhibitory potency .
Biological Activity
tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, specifically its (S)-enantiomer, is a compound with the molecular formula CHNO and CAS number 153645-26-2. This compound is characterized by its chirality and unique structural features, which include a tert-butyl group and a carbamate functional group. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry and as a pharmaceutical intermediate.
Structural Characteristics
The structure of (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate features a stereocenter that significantly influences its biological properties. The presence of hydroxyl and carbamate groups suggests diverse reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 217.31 g/mol |
| CAS Number | 153645-26-2 |
| Chirality | (S)-enantiomer |
Biological Activity
Research indicates that (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate exhibits significant biological properties, particularly as a pharmaceutical intermediate. Its ability to interact with various biological targets has been noted in several studies:
Case Studies and Related Research
While direct studies on (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate are sparse, related compounds have been investigated for their biological activities:
- Inhibition Studies : Similar compounds have shown inhibitory effects on various enzymes, including those involved in cancer progression. For instance, research on related carbamates has demonstrated their potential as dual inhibitors for lung cancer treatment by targeting MDH1/2 enzymes .
Comparative Analysis
To understand the unique properties of (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| tert-butyl carbamate | CHNO | Simple structure; used as a protecting group |
| N-Boc-leucine | CHNO | Contains a Boc group; used in peptide synthesis |
| 1-Hydroxyproline | CHNO | Amino acid derivative; involved in protein synthesis |
Q & A
Basic: What are the recommended synthetic methods for tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate in laboratory settings?
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate. Key steps include:
- Reaction conditions : Reacting the hydroxylamine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmospheres at 0–5°C to minimize side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane or THF) to enhance yield and selectivity .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- Chromatography : HPLC with UV detection to quantify purity (>98% for most research applications) .
Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Cross-validation : Combine DFT calculations with empirical data (e.g., kinetic studies under varying temperatures/pH).
- Solvent effects : Test reactivity in polar aprotic (DMF) vs. non-polar solvents (toluene) to assess dielectric constant impacts .
- Crystallographic refinement : Use SHELXL to compare experimental bond angles/distances with computational models .
Advanced: How does the tert-butyl carbamate group influence hydrolytic stability under different pH conditions?
- pH-dependent stability : The tert-butyl group provides steric shielding, reducing hydrolysis rates in neutral/acidic conditions. Under basic conditions (pH >10), the carbamate bond cleaves via nucleophilic attack, releasing CO₂ and the amine .
- Kinetic studies : Monitor degradation via LC-MS; half-life ranges from >24 hours (pH 7) to <1 hour (pH 12) .
Advanced: What experimental design considerations are critical for using this compound in multi-step drug discovery syntheses?
- Protecting group strategy : The tert-butyl carbamate serves as a transient protecting group for amines, enabling orthogonal deprotection (e.g., TFA cleavage) without disrupting other functionalities .
- Scalability : Optimize solvent/reagent stoichiometry for gram-scale synthesis while minimizing byproducts (e.g., urea formation) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Basic: What safety protocols are essential for handling this compound in laboratories?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can crystallographic data (e.g., from SHELX) elucidate stereochemical configuration?
- Structure refinement : SHELXL refines atomic displacement parameters and hydrogen bonding networks, resolving enantiomeric excess in chiral centers .
- ORTEP diagrams : Visualize thermal ellipsoids to confirm spatial arrangement of the tert-butyl and hydroxyl groups .
Advanced: What solvent effects impact nucleophilic substitution outcomes with this compound?
- Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity of attacking agents (e.g., amines), accelerating substitution rates.
- Protic solvents (e.g., methanol): Stabilize transition states via hydrogen bonding, but may compete in reactions .
- Case study : In SN2 reactions, DMF increases yields by 30% compared to THF due to improved ion-pair dissociation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
